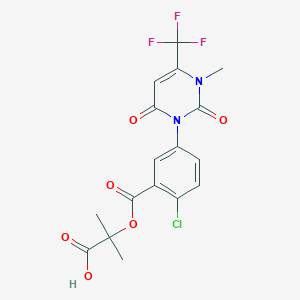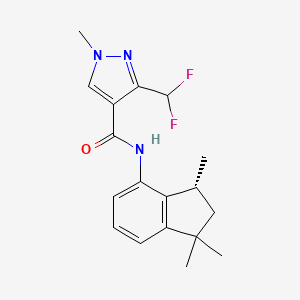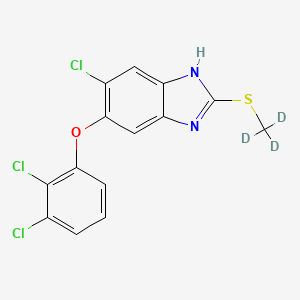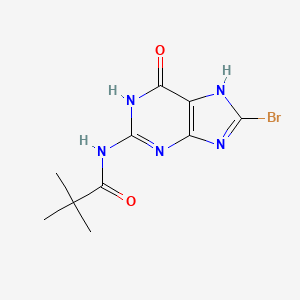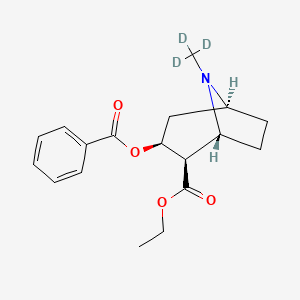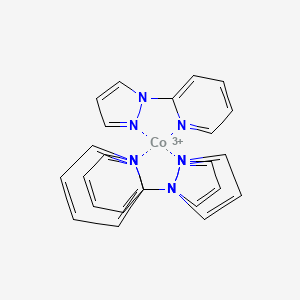
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is a useful research compound. Its molecular formula is C24H21CoN9+3 and its molecular weight is 494.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) has been synthesized and characterized in various studies. For instance, a complex was synthesized using tris(3-(pyridin-2-yl)-1H-pyrazol-1-yl)methane and Co(BF4)2·6 H2O, leading to a dinuclear bis(µ-hydroxo) cobalt(II) complex. This complex, characterized crystallographically, comprises a Co2(µ-OH)2 core with bridging hydroxide ligands and octahedral coordination environment formed by the ligands (Hoffmann et al., 2012).
Applications in Solar Cells
- Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) complexes have been used as dopants in perovskite solar cells, improving charge transport and photovoltaic performance. For example, a study reported the synthesis of cobalt complexes used as dopants to create a hole-transporting material in perovskite solar cells, resulting in improved device performance and power conversion efficiency (Onozawa-Komatsuzaki et al., 2017).
Magnetic Studies
- The compound has been utilized in magnetic studies. A research demonstrated the construction of a trigonal-prismatic cobalt(II) complex with tris[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanol, showing significant uniaxial magnetic anisotropy and single-molecule-magnet behavior (Yao et al., 2018).
Catalytic Applications
- In the field of catalysis, this compound has shown potential. For instance, cobalt, copper, and nickel complexes with tris(3,5-dimethyl-1H-pyrazol-1-yl)hydroborate were synthesized, which were then compared for efficiency in microwave-assisted and conventional synthesis methods (Alqamoudy & Alarabi, 2018).
Electroluminescence and OLED Applications
- Research has explored the use of similar cobalt complexes in organic light-emitting diodes (OLEDs), indicating the potential of tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) in this application as well (Su et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds, such as tris[2-phenylpyridinato-c2,n]iridium(iii), have been used in the development of organic light-emitting diodes (oleds) . These compounds interact with specific targets to produce light, suggesting that Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) may have similar targets.
Mode of Action
It’s likely that this compound interacts with its targets through a process known as photocatalysis . In this process, the compound absorbs light and uses this energy to drive chemical reactions.
Biochemical Pathways
Similar compounds are known to be involved in the production of light in oleds . This suggests that Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) may affect biochemical pathways related to light production.
Result of Action
Similar compounds are known to produce light when they interact with their targets . This suggests that Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) may have similar effects.
Action Environment
The action, efficacy, and stability of Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) can be influenced by various environmental factors. For instance, the presence of light can trigger the photocatalytic activity of the compound . Other factors, such as temperature and pH, may also affect the compound’s action and stability.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) involves the reaction of cobalt(II) acetate with 1-(pyridin-2-yl)-1H-pyrazole in the presence of a base to form the intermediate cobalt(II) complex. This intermediate is then oxidized to the desired cobalt(III) complex using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.", "Starting Materials": [ "Cobalt(II) acetate", "1-(pyridin-2-yl)-1H-pyrazole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve cobalt(II) acetate and 1-(pyridin-2-yl)-1H-pyrazole in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Heat the mixture under reflux for several hours to form the intermediate cobalt(II) complex.", "Step 3: Cool the reaction mixture and add an oxidizing agent (e.g. hydrogen peroxide or sodium hypochlorite) to oxidize the cobalt(II) complex to the desired cobalt(III) complex.", "Step 4: Purify the product by recrystallization or column chromatography." ] } | |
Número CAS |
1346416-70-3 |
Fórmula molecular |
C24H21CoN9+3 |
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
cobalt(3+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+3 |
Clave InChI |
UTFJHBNXHONIAI-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3] |
SMILES canónico |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


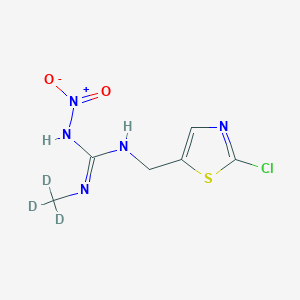
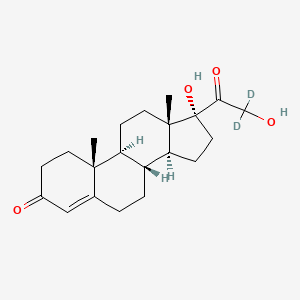
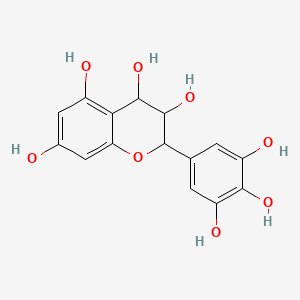



![(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B6594737.png)

